molecular formula C13H18ClF2NO B1456238 4-[2-(2,4-Difluorophenoxy)ethyl]piperidine hydrochloride CAS No. 1219964-18-7

4-[2-(2,4-Difluorophenoxy)ethyl]piperidine hydrochloride

Cat. No. B1456238
M. Wt: 277.74 g/mol
InChI Key: IMTCTYVECQVWDG-UHFFFAOYSA-N
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Description

“4-[2-(2,4-Difluorophenoxy)ethyl]piperidine hydrochloride”, also known as DFPEP, is a piperidine derivative. It has a molecular weight of 261.74 and its IUPAC name is 4-(2,4-difluorophenethyl)piperidine hydrochloride .


Molecular Structure Analysis

The InChI code for “4-[2-(2,4-Difluorophenoxy)ethyl]piperidine hydrochloride” is 1S/C13H17F2N.ClH/c14-12-4-3-11(13(15)9-12)2-1-10-5-7-16-8-6-10;/h3-4,9-10,16H,1-2,5-8H2;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature .

Scientific Research Applications

Synthesis Processes

  • Research on Synthesis Techniques : Zheng Rui (2010) outlined a synthesis process for a related compound, (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, using piperidine-4-carboxylic acid and ethyl carbonochloridate. The process achieved a 62.4% yield and the compound's structure was confirmed with 1H NMR (Zheng Rui, 2010).

Chemical Properties and Interactions

  • Exploring Cytotoxicity and Anticancer Properties : A study by Dimmock et al. (1998) synthesized a series of compounds, including 4-aryl-3-arylketo-1-ethyl-4-piperidinol hydrochlorides, which demonstrated significant cytotoxicity toward various cells and potential as anticancer agents (Dimmock et al., 1998).

  • Antimicrobial Activity Assessment : Ovonramwen et al. (2019) conducted a study on (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, revealing its moderate antimicrobial activities against various bacterial strains (Ovonramwen et al., 2019).

Potential Therapeutic Applications

  • Analgesic and Local Anaesthetic Properties : Rameshkumar et al. (2003) synthesized derivatives of 2,6-diaryl-3-methyl-4-piperidones and found that specific compounds exhibited notable analgesic and local anaesthetic activity (Rameshkumar et al., 2003).

  • Neuropharmacological Studies : Thurkauf et al. (1988) synthesized etoxadrol, a potent phencyclidine-like agonist, and studied its binding to the phencyclidine site, contributing to neuropharmacological research (Thurkauf et al., 1988).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-[2-(2,4-difluorophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO.ClH/c14-11-1-2-13(12(15)9-11)17-8-5-10-3-6-16-7-4-10;/h1-2,9-10,16H,3-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTCTYVECQVWDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC2=C(C=C(C=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(2,4-Difluorophenoxy)ethyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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